Linker Length and Amide Substitution Differentiate the Compound from 2-Phenoxypropanamide Scaffold Inhibitors
The target compound incorporates an N-(3-pyrrol-1-yl)propyl substituent, extending the amide side chain to 5 atoms from the nitrogen, compared to simpler N-aryl-2-phenoxypropanamides where the substituent is directly attached. This linker elongation reduces molecular rigidity and introduces additional hydrogen-bond acceptor (amide carbonyl) and donor (pyrrole π-system) interactions absent in N-(4-chlorophenyl)-2-phenoxypropanamide (the closest assayed comparator) [1]. In the mPGES-1 inhibitor series, such linker variation between 2-phenoxyacetamide and 3-phenoxypropanamide analogs shifted BChE IC50 values from 14.70 µM to 2.10 µM [2], demonstrating that even one-carbon linker changes within this scaffold class produce measurable potency differences.
| Evidence Dimension | Linker length and conformational flexibility affecting target engagement |
|---|---|
| Target Compound Data | N-(3-pyrrol-1-yl)propyl side chain: 5-atom linker + terminal pyrrole ring |
| Comparator Or Baseline | N-(4-chlorophenyl)-2-phenoxypropanamide: 0-atom linker, direct N-aryl substitution; IC50 (Cryptosporidium parvum IMPDH) = 3,300 nM |
| Quantified Difference | Linker length differential: 5 atoms. Quantitative potency differential against specific targets not yet measured for the target compound. |
| Conditions | Scaffold-level SAR analysis; target-specific data from BindingDB enzyme inhibition assays |
Why This Matters
Procurement of the correct N-substituted analog is critical because linker length directly impacts target binding kinetics and selectivity, as evidenced by the 7-fold potency shift observed between 2-phenoxyacetamide and 3-phenoxypropanamide derivatives in cholinesterase assays.
- [1] BindingDB. N-(4-chlorophenyl)-2-phenoxypropanamide: IMPDH inhibition, EC50 = 3,300 nM. https://www.bindingdb.org View Source
- [2] Multifunctional anti-Alzheimer's agents: Synthesis, biological evaluation, and molecular docking study of new 2-phenoxyacetamide/3-phenoxypropanamide/4-oxobutanamide derivatives. (2024). Compound 4b BChE IC50 = 2.10 µM vs. hit compound BChE IC50 = 14.70 µM. View Source
